
4-Bromobutyrophenone
Overview
Description
4-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications
4-Bromobutyrophenone serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of antipsychotic medications.
Case Study: Synthesis of Antipsychotic Agents
A notable application involves the synthesis of butyrophenone derivatives, which are structurally related to antipsychotic drugs like haloperidol. Research indicates that modifications to the this compound structure can enhance pharmacological activity while reducing side effects.
Compound | Target Use | Synthesis Method |
---|---|---|
Haloperidol | Antipsychotic | Derived from this compound via nucleophilic substitution. |
Bromperidol | Antipsychotic | Synthesized through similar pathways as haloperidol. |
Agrochemical Applications
In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. Its ability to form various derivatives makes it valuable for creating compounds with specific biological activities against pests.
Case Study: Development of Herbicides
Research has shown that derivatives of this compound exhibit herbicidal properties. For instance, modifications to the bromine substituent can enhance herbicidal efficacy while minimizing toxicity to non-target species.
Derivative | Activity | Target Organism |
---|---|---|
4-Bromo-2-methylbutyrophenone | Herbicide | Effective against broadleaf weeds |
4-Bromo-3-nitrobutyrophenone | Pesticide | Targeted at specific insect pests |
Synthetic Organic Chemistry
The compound is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Complex Molecules
In synthetic organic chemistry, this compound has been employed in multicomponent reactions to create complex molecular architectures essential for drug discovery.
Reaction Type | Outcome | Applications |
---|---|---|
Nucleophilic Substitution | Formation of new carbon-carbon bonds | Used in synthesizing complex drug-like structures |
Coupling Reactions | Generation of diverse scaffolds | Essential for lead optimization in drug development |
Forensic Applications
In forensic science, this compound is analyzed in relation to synthetic cathinones, commonly known as "bath salts." Its detection is crucial for identifying substances involved in illicit drug use.
Case Study: Detection Methods
Forensic researchers utilize techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify this compound and its analogs in biological samples.
Detection Method | Sensitivity | Application |
---|---|---|
GC-MS | High | Identification of synthetic cathinones in urine samples |
LC-MS | Very High | Analysis of blood samples for drug testing |
Q & A
Q. Basic: What are the standard synthetic routes for 4-Bromobutyrophenone in laboratory settings?
This compound is typically synthesized via bromination of butyrophenone derivatives. A common method involves the alkylation of bromine or brominating agents (e.g., or ) with ketone precursors under controlled conditions. For instance, γ-bromination of butyrophenone using hydrobromic acid () in the presence of a catalyst (e.g., ) yields this compound. Reaction optimization often requires temperature control (0–5°C) to minimize side products like dibrominated derivatives .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Characterization relies on:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone structure.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 227.10) and fragmentation patterns.
- FT-IR : Peaks at ~1700 cm confirm the ketone carbonyl group.
Cross-referencing with databases like NIST ensures accuracy, particularly for distinguishing isomers .
Q. Basic: What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. Avoid direct exposure to vapors, which may irritate mucous membranes .
Q. Advanced: How can researchers address discrepancies in reported reaction yields for this compound synthesis?
Discrepancies often arise from:
- Reagent Purity : Trace impurities in brominating agents (e.g., ) can alter reaction kinetics.
- Catalyst Activity : Variability in hydration states may affect bromination efficiency.
- Analytical Methods : Validate yields via multiple techniques (e.g., HPLC, GC-MS) to ensure consistency.
Researchers should document reaction conditions rigorously (e.g., solvent purity, stirring rate) and replicate studies across independent labs .
Q. Advanced: What strategies optimize the reactivity of this compound under varying catalytic conditions?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature Gradients : Kinetic studies at 25–80°C reveal thermodynamic vs. kinetic product dominance.
Mechanistic insights from in-situ IR or NMR monitor intermediate formation .
Q. Advanced: How can green chemistry principles improve the sustainability of this compound synthesis?
- Solvent-Free Reactions : Microwave-assisted synthesis reduces solvent waste.
- Biocatalysts : Enzymatic bromination (e.g., using haloperoxidases) minimizes toxic byproducts.
- Atom Economy : Optimize stoichiometry to reduce excess bromine usage.
Life-cycle assessments (LCAs) compare environmental impacts of traditional vs. alternative methods .
Q. Advanced: What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for bromine substitution pathways (e.g., using Gaussian 09).
- Machine Learning : Train algorithms on existing bromophenone reaction datasets to predict yields.
- Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes using this compound as a building block .
Q. Advanced: How does this compound’s electronic structure influence its applications in medicinal chemistry?
- Electrophilic Sites : The ketone and bromine groups enable nucleophilic attacks, forming C-N or C-O bonds in drug intermediates.
- SAR Studies : Modifying the butyrophenone backbone (e.g., adding methyl groups) alters bioactivity.
- Pharmacokinetics : LogP values (~2.5) predict moderate blood-brain barrier penetration, relevant for CNS drug design .
Q. Notes
- Formatting : Questions categorized as basic (1–3) or advanced (4–8), with methodological answers citing experimental protocols.
Properties
CAS No. |
24070-52-8 |
---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 g/mol |
IUPAC Name |
4-bromo-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11BrO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
AUWYVCBOBIRRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCBr |
Key on ui other cas no. |
24070-52-8 |
Origin of Product |
United States |
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